molecular formula C12H8FNO B12283996 2-Fluoro-4-(pyridin-2-YL)benzaldehyde

2-Fluoro-4-(pyridin-2-YL)benzaldehyde

Cat. No.: B12283996
M. Wt: 201.20 g/mol
InChI Key: XDOXETDZRFDSKU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyridin-2-YL)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyridin-2-yl group.

Preparation Methods

The synthesis of 2-Fluoro-4-(pyridin-2-YL)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2-fluorobenzaldehyde is reacted with 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Fluoro-4-(pyridin-2-YL)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Fluoro-4-(pyridin-2-YL)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyridin-2-YL)benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis or as fluorescent probes . The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

2-Fluoro-4-(pyridin-2-YL)benzaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-4-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-11-7-9(4-5-10(11)8-15)12-3-1-2-6-14-12/h1-8H

InChI Key

XDOXETDZRFDSKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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